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Compound of Interest

Compound Name: Di-tert-butyl azodicarboxylate

Cat. No.: B053519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl azodicarboxylate (DBAD) is a highly versatile reagent in the field of polymer

chemistry, finding significant application as both a radical initiator for polymerization and as a

key component in post-polymerization modification reactions. Its utility stems from its ability to

generate radicals under controlled conditions and to facilitate nucleophilic substitution on

hydroxyl-containing polymers through the Mitsunobu reaction.

Application Notes
DBAD as a Radical Polymerization Initiator
DBAD serves as an efficient source of radicals for initiating free-radical polymerization of a

variety of vinyl monomers. The initiation process is typically triggered by thermal or

photochemical decomposition.

Mechanism of Initiation: The central azo linkage (-N=N-) in the DBAD molecule is inherently

weak and susceptible to cleavage upon exposure to heat or ultraviolet (UV) radiation. This

homolytic cleavage results in the formation of two t-butoxycarbonyl radicals and the evolution

of nitrogen gas. These highly reactive radicals can then attack the double bond of a monomer

molecule, thereby initiating the polymerization chain reaction.

Advantages in Polymer Synthesis:
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Controlled Initiation: The rate of decomposition of DBAD, and consequently the rate of

initiation, can be precisely controlled by adjusting the temperature or the intensity of the light

source. This allows for a greater degree of control over the polymerization kinetics.

End-Group Functionalization: The use of DBAD as an initiator results in polymer chains with

t-butoxycarbonyl end-groups. These end-groups can be subsequently removed under acidic

conditions to yield carboxylic acid termini, providing a handle for further chemical

modification or for altering the polymer's properties.

Post-Polymerization Modification via the Mitsunobu
Reaction
One of the most powerful applications of DBAD in polymer science is its role in the Mitsunobu

reaction for the chemical modification of polymers bearing hydroxyl functional groups. This

reaction enables the conversion of hydroxyl moieties, either at the chain ends or as pendant

groups, into a diverse array of other functionalities.

Reaction Principle: The Mitsunobu reaction is a redox-condensation process that facilitates the

nucleophilic substitution of a primary or secondary alcohol. The reaction typically employs an

azodicarboxylate, such as DBAD, a phosphine (commonly triphenylphosphine, PPh₃), and a

suitable nucleophilic species.

Utility in Polymer Modification: This methodology is exceptionally valuable for the

functionalization of hydroxyl-terminated polymers, including commercially important materials

like hydroxyl-terminated polystyrene (PS-OH) and poly(ethylene glycol) (PEG). The

transformation of terminal hydroxyl groups allows for the synthesis of well-defined block

copolymers, telechelic polymers, and macromolecules with tailored end-group characteristics

for specific applications in drug delivery, biomaterials, and nanotechnology.

Streamlined Purification Strategies: A notable drawback of the conventional Mitsunobu reaction

is the often-difficult separation of the desired product from the triphenylphosphine oxide and

dialkyl hydrazinedicarboxylate byproducts. This challenge can be effectively addressed in a

polymer chemistry context by employing polymer-supported triphenylphosphine (PS-TPP). The

solid-supported phosphine oxide byproduct can be easily removed from the reaction mixture by

simple filtration. Furthermore, any unreacted DBAD and its corresponding hydrazide byproduct

can be readily decomposed by treatment with trifluoroacetic acid (TFA). This acidic workup
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converts them into volatile (isobutylene) and water-soluble (hydrazine bis(trifluoroacetate))

species, which are easily separable from the desired polymer product during precipitation.

Data Presentation
The following tables present illustrative data, as specific quantitative results were not available

in the provided search results. These tables are intended to exemplify the types of data

generated in such experiments.

Table 1: Illustrative Data for Radical Polymerization of Styrene Initiated by DBAD

This table illustrates the expected influence of initiator concentration, temperature, and

monomer concentration on the molecular weight (Mn) and polydispersity index (PDI) of

polystyrene synthesized via DBAD-initiated radical polymerization. Generally, increasing the

initiator concentration leads to a decrease in molecular weight, while higher temperatures can

lead to faster reaction rates and potentially broader molecular weight distributions.

Entry
[Styrene]
(mol/L)

[DBAD]
(mol/L)

Temperat
ure (°C)

Time (h)
Mn (
g/mol )

PDI
(Mw/Mn)

1 8.7 0.01 80 12 55,000 1.75

2 8.7 0.02 80 12 32,000 1.85

3 8.7 0.01 100 6 50,000 1.65

4 4.35 0.01 80 12 28,000 1.80

Table 2: Illustrative Data for Post-Polymerization Modification of Hydroxyl-Terminated

Polystyrene (PS-OH) via Mitsunobu Reaction

This table provides representative examples of the Mitsunobu reaction applied to the end-

group functionalization of hydroxyl-terminated polystyrene. The reaction is generally high-

yielding and provides excellent conversion to the desired end-functionality.
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Entry
PS-OH
Mn (
g/mol )

Nucleop
hile

DBAD
(eq.)

PPh₃
(eq.)

Solvent
Yield
(%)

End-
Group
Functio
nality
(%)

1 5,000
Benzoic

Acid
1.5 1.5 THF >95

>95

(Ester)

2 5,000
Phthalimi

de
1.5 1.5 THF >95

>95

(Phthalim

ide)

3 10,000

4-

Nitrophe

nol

1.5 1.5
Dichloro

methane
>90

>90

(Ether)

4 5,000

Diphenyl

phosphin

e

1.5 1.5 Toluene >90

>90

(Phosphi

ne)

Experimental Protocols
Protocol 1: Radical Polymerization of Styrene using
DBAD as a Thermal Initiator
Materials:

Styrene, freshly distilled

Di-tert-butyl azodicarboxylate (DBAD)

Anhydrous toluene

Methanol

Schlenk flask with magnetic stir bar

Standard Schlenk line apparatus
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Procedure:

To a Schlenk flask, add styrene (e.g., 10.4 g, 100 mmol) and anhydrous toluene (10 mL).

Add DBAD (e.g., 230 mg, 1 mmol, for a monomer-to-initiator ratio of 100:1).

Degas the solution by subjecting it to three freeze-pump-thaw cycles.

After the final cycle, backfill the flask with an inert gas such as argon or nitrogen.

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C)

and stir the contents.

Allow the polymerization to proceed for the designated time (e.g., 18 hours).

Terminate the reaction by cooling the flask to room temperature and exposing the contents to

air.

Precipitate the resulting polystyrene by slowly adding the reaction mixture dropwise into a

beaker containing a large excess of cold methanol under vigorous stirring.

Collect the white polymer precipitate by vacuum filtration, wash it with fresh methanol, and

dry it in a vacuum oven until a constant weight is achieved.

Characterize the polymer's number-average molecular weight (Mn) and polydispersity index

(PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: End-Group Functionalization of Hydroxyl-
Terminated Polystyrene (PS-OH) using DBAD and
Polymer-Supported Triphenylphosphine (PS-TPP)
Materials:

Hydroxyl-terminated polystyrene (PS-OH)

Polymer-supported triphenylphosphine (PS-TPP)

Di-tert-butyl azodicarboxylate (DBAD)
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Nucleophile (e.g., benzoic acid)

Anhydrous tetrahydrofuran (THF)

Trifluoroacetic acid (TFA)

Dichloromethane

Methanol

Procedure:

In a dry round-bottom flask under an inert atmosphere, dissolve hydroxyl-terminated

polystyrene (1 equivalent) and the chosen nucleophile (e.g., benzoic acid, 1.5 equivalents) in

anhydrous THF.

Add polymer-supported triphenylphosphine (1.5 equivalents) to the stirred solution.

Cool the resulting suspension to 0 °C using an ice-water bath.

Slowly add a solution of DBAD (1.5 equivalents) in anhydrous THF to the reaction mixture

over 10-15 minutes.

Remove the ice bath and allow the reaction to gradually warm to room temperature.

Continue stirring for 16-24 hours.

Monitor the reaction's progress by periodically taking small aliquots and analyzing them by

Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

Once the reaction is complete, add trifluoroacetic acid (TFA, ~5-10 drops) to the mixture to

decompose any excess DBAD and the hydrazide byproduct. Stir for an additional 30

minutes.

Remove the solid polymer-supported phosphine oxide by filtration, washing the resin with a

small amount of THF.

Combine the filtrate and washings, and concentrate the solution under reduced pressure.
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Dissolve the crude polymeric product in a minimal volume of dichloromethane and

precipitate it by adding it dropwise to a large volume of cold methanol.

Isolate the purified functionalized polystyrene by filtration and dry it thoroughly under

vacuum.

Confirm the successful end-group modification and the integrity of the polymer backbone

using ¹H NMR and FTIR spectroscopy, and GPC.

Mandatory Visualization

Di-tert-butyl azodicarboxylate (DBAD) 2 t-Butoxycarbonyl Radicals + N₂
Heat or UV Initiated Monomer (M•)Radical Addition
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Click to download full resolution via product page

Caption: Radical initiation mechanism of DBAD for polymerization.
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Mitsunobu Reaction

Work-up and Purification
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Functionalized Polymer (P-Nu)

Quench with TFA
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Caption: Experimental workflow for post-polymerization modification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b053519?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Di-tert-butyl Azodicarboxylate: Applications and
Protocols in Polymer Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053519#di-tert-butyl-azodicarboxylate-in-polymer-
chemistry-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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